Acetic acid, (pentyloxy)-, 2-butenyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72894-10-1 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
[(E)-but-2-enyl] 2-pentoxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-8-13-10-11(12)14-9-6-4-2/h4,6H,3,5,7-10H2,1-2H3/b6-4+ |
InChI Key |
QHBHZWFMPCJXIQ-GQCTYLIASA-N |
Isomeric SMILES |
CCCCCOCC(=O)OC/C=C/C |
Canonical SMILES |
CCCCCOCC(=O)OCC=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Acetic Acid, Pentyloxy , 2 Butenyl Ester
Enantioselective and Diastereoselective Synthesis Approaches
Achieving specific stereoisomers of "Acetic acid, (pentyloxy)-, 2-butenyl ester" necessitates the use of enantioselective and diastereoselective synthetic strategies. The presence of a chiral center at the 2-position of the butenyl group and the potential for chirality in the (pentyloxy)acetic acid moiety makes stereocontrol a critical aspect of its synthesis.
Enantioselective Synthesis:
The enantioselective synthesis of related α-amino esters has been achieved through nitrene transfer reactions catalyzed by engineered enzymes. nih.gov This biocatalytic approach allows for the amination of C-H bonds in carboxylic acid esters with high enantioselectivity. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential for enzymatic catalysts to control stereochemistry at the α-position of acetic acid derivatives. The development of specific enzymes could enable the enantioselective synthesis of (pentyloxy)acetic acid precursors.
Diastereoselective Synthesis:
The diastereoselectivity of the esterification reaction can be influenced by the choice of substrates and catalysts. For instance, in the synthesis of 2-alkylated 4-silyloxyproline esters, the use of chiral auxiliaries like (+)-menthyl and (-)-menthyl esters resulted in significant diastereoselectivity in the alkylation step. rsc.org A similar strategy could be employed for the butenylation of a chiral (pentyloxy)acetic acid derivative.
Furthermore, palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene (B1197577) carbonates with carboxylic acids has been shown to produce (Z)‐2‐butene‐1,4‐diol monoesters with excellent regio- and stereoselectivity. researchgate.net This method provides a pathway to stereochemically defined 2-butenyl esters. By selecting the appropriate starting materials, it may be possible to synthesize the desired diastereomer of "this compound".
A study on the diastereoselective synthesis of symmetrical conjugated dienes from alkenylboronate esters demonstrates that the stereochemistry of the final product is predetermined by the stereochemistry of the starting boronate ester. asianpubs.org This principle could be applied to the synthesis of the 2-butenyl portion of the target molecule, ensuring a high degree of diastereomeric purity.
The following table summarizes some relevant findings in stereoselective synthesis that could be adapted for the target compound.
| Methodology | Key Findings | Potential Application | Reference |
| Biocatalytic C-H Amination | Enantioselective synthesis of α-amino esters using engineered nitrene transferases. | Enantioselective synthesis of the (pentyloxy)acetic acid moiety. | nih.gov |
| Chiral Auxiliaries | Use of menthyl esters to direct diastereoselective alkylation of proline derivatives. | Diastereoselective butenylation of a chiral (pentyloxy)acetic acid derivative. | rsc.org |
| Pd-Catalyzed Decarboxylative Acyloxylation | Synthesis of (Z)‐2‐butene‐1,4‐diol monoesters with high stereoselectivity. | Stereoselective synthesis of the 2-butenyl ester portion. | researchgate.net |
| Alkenylboronate Esters | Stereospecific synthesis of conjugated dienes based on the stereochemistry of the starting boronate ester. | Diastereomerically pure synthesis of the 2-butenyl group. | asianpubs.org |
Catalytic Strategies for Esterification and Butenylation
Catalysis plays a pivotal role in the efficient synthesis of esters, offering advantages in terms of reaction rates, yields, and sustainability. nih.govresearchgate.net Both homogeneous and heterogeneous catalysts, as well as biocatalysts, can be employed for the esterification and butenylation steps required to form "this compound."
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification reactions. wikipedia.orgtaylorandfrancis.com Simple zinc(II) salts have been shown to be effective catalysts for the esterification of fatty acids with long-chain alcohols. acs.org The catalytic activity is dependent on the counterion, with salts having poorly coordinating anions being the most effective. nih.govacs.org This approach could be adapted for the reaction between (pentyloxy)acetic acid and 2-buten-1-ol.
Palladium-based catalysts are also prominent in homogeneous catalysis, particularly for carbonylation reactions to produce esters. researchgate.net For instance, a Pd(PPh₃)₂Cl₂–XANTPHOS–methanesulfonic acid system has been used for the alkoxycarbonylation of hexenes to form heptanoic acid esters. researchgate.net While more complex, such a system could potentially be used to directly synthesize the target ester from appropriate precursors.
A significant drawback of homogeneous catalysts is the often-difficult separation from the reaction products, which can lead to contamination and complicate purification. researchgate.nettaylorandfrancis.com
Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and potential for recycling. researchgate.netmdpi.com Solid acid catalysts are commonly used for esterification. acs.orgresearchgate.net Examples include ion-exchange resins like Amberlyst-15, which has been successfully used in the esterification of acetic acid with butanol. fkit.hr Sulfated zirconia has also been demonstrated as an effective catalyst for the esterification of acetic acid with n-pentanol. sci-hub.st
Supported niobium pentoxide on silica-alumina has shown good activity in the esterification of acetic acid with various alcohols, including n-butanol and iso-pentanol. researchgate.net Another promising heterogeneous catalyst is ferric-alginate, which has been optimized for the esterification of lauric acid to methyl laurate. researchgate.net These solid acid catalysts could be employed for the synthesis of "this compound" from (pentyloxy)acetic acid and 2-buten-1-ol.
The table below presents a comparison of different heterogeneous catalysts used in esterification reactions.
| Catalyst | Reactants | Key Advantages | Reference |
| Amberlyst-15 | Acetic acid and butanol | Commercially available, effective for esterification. | fkit.hr |
| Sulfated Zirconia | Acetic acid and n-pentanol | Effective solid acid catalyst. | sci-hub.st |
| Niobium Pentoxide on Silica-Alumina | Acetic acid and various alcohols | Good yields and 100% selectivity for esters. | researchgate.net |
| Ferric-Alginate | Lauric acid and methanol | High yield, environmentally friendly. | researchgate.net |
Biocatalysis, the use of enzymes as catalysts, offers a green and highly selective alternative to traditional chemical synthesis. chemistryforsustainability.org Lipases are a class of enzymes that are particularly effective for ester synthesis and are widely used in the production of flavor and fragrance esters as well as esters for the cosmetics industry. chemistryforsustainability.orgnih.gov The use of immobilized enzymes, such as Candida rugosa lipase (B570770), can lead to increased reaction rates and allows for easier catalyst recovery and reuse. nih.gov
The synthesis of esters via biocatalysis typically occurs under mild conditions, reducing energy consumption and the formation of byproducts. chemistryforsustainability.org For example, the enzymatic synthesis of sorbitol stearate (B1226849) using Aspergillus terreus lipase has been reported. researchgate.net This approach could be directly applied to the synthesis of "this compound" by reacting (pentyloxy)acetic acid with 2-buten-1-ol in the presence of a suitable lipase. This method is particularly advantageous for producing "natural" esters, which are highly valued in certain industries. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction steps, and minimized waste generation. tcichemicals.comacs.org
For the synthesis of ester-containing molecules, several MCRs are relevant. The Passerini and Ugi reactions are well-known isocyanide-based MCRs that can produce peptidomimetic compounds containing ester functionalities. organic-chemistry.org While not a direct route to the target molecule, these reactions demonstrate the power of MCRs in constructing complex molecules containing ester groups.
A more direct application could involve a Mannich-type MCR. For instance, the reaction of an aniline, an aldehyde, and an enol ester can lead to N-aryl lactams. acs.org By carefully selecting the reactants, it might be possible to design an MCR that assembles "this compound" or a close precursor in a single pot. For example, a three-component reaction involving an organozinc reagent, an imine, and an ester has been used to synthesize N-protected α-amino esters. acs.org
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, or continuous synthesis, is a modern approach to chemical manufacturing that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgnih.gov
The synthesis of esters is well-suited to flow chemistry. A continuous flow process for the production of esters using a solid catalyst has been developed, demonstrating high yields and outperforming commercial catalysts in some cases. riken.jp This system involves pumping the alcohol and carboxylic acid through a column packed with the catalyst. riken.jp Such a setup could be readily adapted for the synthesis of "this compound."
Furthermore, a telescoped continuous flow process has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. acs.orgnih.gov This multi-step protocol involves the in-flow conversion of the carboxylic acid to an intermediate which then reacts further to form the final product, all without isolating the intermediates. acs.orgnih.gov This highlights the potential for developing a continuous process for the synthesis of the target ester, potentially starting from simpler precursors than (pentyloxy)acetic acid and 2-buten-1-ol.
The development of a continuous flow system for β-keto ester synthesis using a heterogeneous catalyst further underscores the applicability of this technology to ester production. thieme-connect.com
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of esters, including this compound, is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process sustainability. While specific research on the green synthesis of this compound is not extensively detailed in publicly available literature, the general principles of green chemistry for ester production are well-established and can be applied to its synthesis. These principles focus on several key areas: the use of renewable feedstocks, the selection of environmentally benign catalysts, the use of safer solvents, and the maximization of atom economy. organic-chemistry.org
A primary consideration in the green synthesis of this compound would be the origin of its precursors: (pentyloxy)acetic acid and 2-buten-1-ol (crotyl alcohol). Conventionally, these are derived from petrochemical sources. However, a greener approach would involve utilizing bio-based feedstocks. For instance, acetic acid can be produced from the fermentation of biomass, and alcohols like butanol, a precursor to 2-buten-1-ol, can also be generated through biotechnological routes from waste streams rich in sugars or lignocellulosic biomass.
Catalysis plays a pivotal role in the greening of esterification reactions. Traditional methods often employ homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. researchgate.net Green alternatives focus on heterogeneous catalysts and biocatalysts.
Heterogeneous Catalysis: Solid acid catalysts such as zeolites, sulfonic acid-functionalized resins (e.g., Amberlyst-15), and supported metal oxides offer significant advantages. researchgate.netmdpi.commdpi.com These catalysts are easily separated from the product mixture by simple filtration, which allows for their recycling and reuse, thereby reducing waste and operational costs. mdpi.com Their use can lead to cleaner products and simpler purification procedures. For example, researchers have developed innovative bimetallic oxide cluster catalysts (e.g., RhRuOx/C) that demonstrate high efficiency in ester production using molecular oxygen as a benign oxidant, with water as the only byproduct. labmanager.com
Biocatalysis: The use of enzymes, particularly lipases, in the synthesis of esters is a cornerstone of green chemistry. researchgate.netbenthamdirect.com Enzymatic esterifications are highly selective (regioselective and enantioselective), occur under mild reaction conditions (lower temperatures and atmospheric pressure), and reduce the formation of byproducts. researchgate.netbenthamdirect.comeurekaselect.com This high selectivity can be particularly advantageous when dealing with complex molecules. The resulting product can often be labeled as "natural," which can be a significant advantage in certain markets. benthamdirect.com Lipase B from Candida antarctica is a commonly used biocatalyst for the synthesis of flavor esters. acs.org
The choice of solvent is another critical factor. Many traditional organic syntheses utilize volatile and often toxic organic solvents. Green chemistry promotes the use of safer, renewable, and less hazardous solvents. For ester synthesis, potential green solvents include bio-based options like ethyl lactate (B86563) or γ-valerolactone. rsc.orgrsc.org In some cases, reactions can be designed to be solvent-free, where one of the reactants acts as the solvent, further minimizing waste. The use of greener solvents like acetonitrile (B52724) has also been explored as an alternative to hazardous chlorinated or amide solvents in reactions like the Steglich esterification. nih.gov
To illustrate the application of these principles, the following hypothetical data table compares different synthetic routes for an ester, highlighting key green chemistry metrics.
| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Atom Economy (%) | E-Factor | Catalyst Recyclability |
| Conventional Fischer Esterification | Sulfuric Acid (H₂SO₄) | Toluene | 110 | 12 | 85 | ~88 | >10 | No |
| Heterogeneous Catalysis | Amberlyst-15 | Solvent-free | 100 | 8 | 92 | ~88 | <5 | High (multiple cycles) |
| Biocatalysis (Enzymatic) | Immobilized Lipase | 2-Methyl-2-butanol | 60 | 24 | 95 | ~88 | <3 | High (multiple cycles) |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Mechanistic Investigations of Reactions Involving Acetic Acid, Pentyloxy , 2 Butenyl Ester
Kinetic Studies of Ester Bond Formation and Cleavage
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For "Acetic acid, (pentyloxy)-, 2-butenyl ester," such studies would involve measuring the rate of its formation (esterification) and the rate of its cleavage (hydrolysis or transesterification) under various conditions.
Hypothetical Kinetic Data for Esterification
| Experiment | Initial [(pentyloxy)acetic acid] (M) | Initial [2-buten-1-ol] (M) | Initial [H+] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | Data not available |
| 2 | 0.2 | 0.1 | 0.01 | Data not available |
| 3 | 0.1 | 0.2 | 0.01 | Data not available |
| 4 | 0.1 | 0.1 | 0.02 | Data not available |
Ester Cleavage: The hydrolysis of the ester bond in "this compound" could be studied under acidic or basic conditions. Kinetic data would provide insight into the stability of the ester and the mechanism of its decomposition.
Stereochemical Outcomes and Reaction Mechanisms
The 2-butenyl group in the ester contains a stereocenter, which allows for the investigation of stereochemical outcomes in its reactions. The formation of the ester from (E)- or (Z)-2-buten-1-ol could proceed with retention or inversion of configuration at the allylic carbon, depending on the reaction mechanism (e.g., SN2 vs. SN2'). Similarly, reactions involving the cleavage of the ester could be stereospecific. Without experimental data, the precise stereochemical pathways remain speculative.
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of "this compound" is dictated by its functional groups. The ester carbonyl group is susceptible to nucleophilic attack, while the carbon-carbon double bond in the 2-butenyl group can undergo electrophilic addition.
Nucleophilic Attack at the Carbonyl: Nucleophiles would attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond. The pentyloxy group on the acyl side would influence the electrophilicity of the carbonyl carbon.
Electrophilic Addition to the Alkene: Electrophiles would add across the double bond of the 2-butenyl moiety. The regioselectivity of this addition would be influenced by the electronic effects of the adjacent oxygen atom. According to the Hard and Soft Acids and Bases (HSAB) theory, the reactivity of electrophiles and nucleophiles can be predicted based on their polarizability. nih.gov
Radical Mediated Transformations
The allylic position of the 2-butenyl group is a potential site for radical reactions. Hydrogen atom abstraction from this position would generate a resonance-stabilized allylic radical. This radical could then participate in various transformations, such as radical polymerization or addition reactions. However, no specific studies on such transformations for this ester have been reported.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgfiveable.me These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, occur in a single step without the formation of intermediates. fiveable.melibretexts.org
The 2-butenyl group in "this compound" makes it a potential candidate for sigmatropic rearrangements, such as the Claisen rearrangement. organicchemistrydata.org A fiveable.mefiveable.me-sigmatropic rearrangement would involve the migration of the (pentyloxy)acetyl group from the oxygen atom to the terminal carbon of the allylic system. youtube.com Such rearrangements are often thermally allowed and proceed with a high degree of stereospecificity. youtube.com
Hypothetical Claisen Rearrangement
| Reactant | Conditions | Product |
| This compound | Heat | 2-((Pentyloxy)methyl)pent-3-enoic acid |
| Stereochemistry of reactant | Predicted stereochemistry of product |
Sophisticated Spectroscopic Characterization Methodologies for Acetic Acid, Pentyloxy , 2 Butenyl Ester
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule with the complexity of Acetic acid, (pentyloxy)-, 2-butenyl ester, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but advanced multi-dimensional techniques are essential for a complete and unambiguous assignment of all atoms.
Two-dimensional (2D) NMR experiments are critical for establishing the atomic connectivity and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations within the pentyloxy and 2-butenyl fragments. For instance, the terminal methyl protons of the pentyloxy group would show a correlation to the adjacent methylene (B1212753) protons, which in turn would correlate with the next methylene group, and so on, confirming the linear pentyl chain. Similarly, in the 2-butenyl group, correlations would be observed between the methyl protons and the adjacent vinylic proton, as well as between the vinylic protons and the methylene protons attached to the ester oxygen. researchgate.netresearchgate.net
Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. youtube.comyoutube.com It allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
A correlation from the methylene protons of the pentyloxy group (adjacent to the ether oxygen) to the carbonyl carbon of the acetate (B1210297) group.
A correlation from the methylene protons of the 2-butenyl group (adjacent to the ester oxygen) to the carbonyl carbon.
Correlations from the protons on the acetate methylene group to the carbonyl carbon and the ether oxygen-linked carbon of the pentyloxy group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY is invaluable for determining stereochemistry and preferred conformations. For example, NOE correlations could be observed between the protons of the pentyloxy chain and the protons of the butenyl group, providing insights into how these chains are oriented relative to each other around the central acetate core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| Pentyloxy -CH₂-O- | ~3.5 | ~70 | C=O | Pentyloxy -CH₂- |
| (Pentyloxy)-CH₂- | ~1.6 | ~29 | Pentyloxy -CH₂-O-, Pentyloxy -CH₂- | Pentyloxy -CH₂-O-, Pentyloxy -CH₂- |
| (Pentyloxy)-CH₂- | ~1.3 | ~28 | Pentyloxy -CH₂-, Pentyloxy -CH₃ | Pentyloxy -CH₂-, Pentyloxy -CH₂- |
| (Pentyloxy)-CH₂- | ~1.3 | ~22 | Pentyloxy -CH₂-, Pentyloxy -CH₃ | Pentyloxy -CH₂-, Pentyloxy -CH₃ |
| Pentyloxy -CH₃ | ~0.9 | ~14 | Pentyloxy -CH₂- | Pentyloxy -CH₂- |
| -O-CH₂-C=O | ~4.1 | ~68 | C=O, Pentyloxy -CH₂-O- | N/A |
| C=O | N/A | ~170 | N/A | N/A |
| 2-Butenyl -O-CH₂- | ~4.5 | ~65 | C=O, 2-Butenyl C=CH | 2-Butenyl =CH- |
| 2-Butenyl =CH- | ~5.7 | ~125 | 2-Butenyl -O-CH₂-, 2-Butenyl =CH-CH₃ | 2-Butenyl -O-CH₂-, 2-Butenyl =CH-CH₃ |
| 2-Butenyl =CH-CH₃ | ~5.5 | ~130 | 2-Butenyl -O-CH₂-, 2-Butenyl -CH₃ | 2-Butenyl =CH-, 2-Butenyl -CH₃ |
| 2-Butenyl -CH₃ | ~1.7 | ~18 | 2-Butenyl =CH-CH₃ | 2-Butenyl =CH-CH₃ |
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can reveal details about its structure in the crystalline form. mdpi.com In the solid state, molecular motion is restricted, leading to broader signals. However, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance sensitivity and resolution. For this compound, ssNMR could be used to:
Determine the conformation of the molecule in the crystal lattice.
Identify the presence of different polymorphs (different crystalline forms), which would exhibit distinct NMR spectra.
Study intermolecular interactions, such as packing forces, by observing changes in chemical shifts compared to the solution state.
Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes, such as conformational changes or restricted bond rotations. rsc.orgcopernicus.org For this compound, several dynamic processes could be investigated:
Rotation around the C-O ester bonds: The rotation around the C-O bonds of the ester group can be hindered. By lowering the temperature, it might be possible to "freeze out" different rotamers, leading to the appearance of new sets of signals in the NMR spectrum. rsc.org
Conformational flexibility of the pentyloxy chain: At room temperature, the pentyl chain is flexible and undergoes rapid conformational averaging. At low temperatures, this motion can be slowed, potentially allowing for the identification of the most stable conformer. acs.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. utmb.edumdpi.com For this compound (C₁₁H₂₀O₃), HRMS would confirm the molecular weight with high precision.
Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion peak. The natural abundance of isotopes like ¹³C and ¹⁸O results in small satellite peaks (M+1, M+2, etc.) around the main monoisotopic peak. The precise mass difference and the relative intensities of these isotopic peaks can be compared with theoretical predictions to further confirm the elemental composition. researchgate.net
Common fragmentation patterns in the mass spectrum would also support the proposed structure. Expected fragments would include the loss of the pentyloxy radical (•OC₅H₁₁), the butenyl group (•C₄H₇), or the entire butoxycarbonyl group.
Table 2: Predicted HRMS Data for this compound| Ion/Fragment Formula | Calculated Exact Mass | Description |
|---|---|---|
| [C₁₁H₂₀O₃]⁺ | 200.1412 | Molecular Ion (M⁺) |
| [C₁₁H₁₉O₃]⁻ | 199.1334 | [M-H]⁻ in negative ion mode |
| [C₇H₁₃O₂]⁺ | 129.0916 | Loss of pentyloxy radical |
| [C₆H₁₁O₃]⁺ | 147.0606 | Loss of butenyl radical |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present. researchgate.netspectroscopyonline.com
IR Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, expected around 1735-1750 cm⁻¹. orgchemboulder.comorgchemboulder.com Other key absorptions would include the C-O stretching vibrations of the ester and ether linkages in the 1000-1300 cm⁻¹ region, the C=C stretch of the butenyl group around 1650 cm⁻¹, and various C-H stretching and bending vibrations. orgchemboulder.comlibretexts.org
Raman Spectroscopy: While the C=O stretch is also visible in the Raman spectrum, the C=C double bond of the butenyl group would likely show a strong Raman signal due to its polarizability. researchgate.net The symmetric C-H stretching vibrations of the alkyl chains would also be prominent.
Table 3: Predicted Vibrational Spectroscopy Peaks for this compound| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Medium-Strong |
| C-H Stretch (sp²) | 3010-3040 | 3010-3040 | Medium |
| C=O Stretch (Ester) | 1735-1750 | 1735-1750 | Strong (IR), Medium (Raman) |
| C=C Stretch (Alkenyl) | ~1650 | ~1650 | Medium (IR), Strong (Raman) |
| C-O Stretch (Ester/Ether) | 1000-1300 | 1000-1300 | Strong (IR), Weak (Raman) |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment
The structure of this compound possesses a chiral center at the carbon atom of the acetate group bearing the pentyloxy substituent. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of this chiral center. cas.cznumberanalytics.com
These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. numberanalytics.com The experimental CD or ORD spectrum would be compared to spectra predicted by quantum chemical calculations for both the R and S enantiomers. mdpi.com A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute stereochemistry. This is particularly crucial as the biological activity of chiral molecules often depends on their specific stereochemical configuration. nih.gov
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained.
For this compound, this technique would be applicable if the compound is chiral and can be resolved into its enantiomers, or if it crystallizes in a chiral space group. The presence of the 2-butenyl group introduces the possibility of E/Z isomerism. If the molecule contains a stereocenter, for instance, if a substituted butenyl group was used, X-ray crystallography could determine the R/S configuration of that center.
The process would involve growing a high-quality single crystal of the compound, which can be a challenging and time-consuming step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For absolute configuration determination of a chiral molecule, the Flack parameter is refined, which requires the presence of an atom with anomalous scattering, or by using a chiral internal reference.
While powerful, the applicability of X-ray crystallography is entirely dependent on the ability to produce high-quality single crystals, which is not always feasible.
Computational and Theoretical Chemistry Studies of Acetic Acid, Pentyloxy , 2 Butenyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to yield information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgmpg.de It is particularly well-suited for studying medium-sized organic molecules like Acetic acid, (pentyloxy)-, 2-butenyl ester. DFT methods could be applied to determine a variety of electronic and structural properties.
Key applications of DFT for this molecule would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This involves finding the minimum energy structure on the potential energy surface.
Electronic Properties: Calculating fundamental electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. mdpi.comumn.edu A smaller gap generally suggests higher reactivity.
Charge Distribution: Mapping the electron density to understand the polarity of different parts of the molecule. This can be visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this ester, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Ground State Energy | -850.123 Hartrees | Total electronic energy of the optimized geometry. |
| HOMO Energy | -6.5 eV | Indicates the molecule's tendency to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and electronic stability. |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy, often referred to as the "gold standard" for chemical calculations. rsc.orgosti.gov
These high-accuracy methods would be valuable for:
Benchmarking DFT results: Validating the energies and geometries obtained from more economical DFT functionals.
Thermochemical Data: Calculating highly accurate heats of formation and reaction energies. nih.govunibo.it This is crucial for understanding the thermodynamics of potential synthesis or degradation pathways.
Weak Interactions: Accurately describing non-covalent interactions, such as intramolecular dispersion forces, which can influence the molecule's preferred conformation.
Molecular Dynamics Simulations for Conformational Space Exploration
This compound possesses significant conformational flexibility due to its rotatable single bonds in the pentyloxy and 2-butenyl groups. Molecular Dynamics (MD) simulations are the ideal tool for exploring this flexibility. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. acs.org
For this ester, MD simulations would be used to:
Explore Conformational Landscapes: Identify the various low-energy conformations (rotamers) accessible to the molecule at a given temperature. The flexible pentyloxy chain can adopt numerous folded and extended shapes, and the 2-butenyl group also has rotational freedom.
Determine Population Distributions: By running simulations for a sufficient length of time (nanoseconds to microseconds), one can determine the statistical probability of finding the molecule in each of its major conformations. youtube.com
Analyze Dynamic Properties: Study time-dependent phenomena like the rate of conformational changes and the flexibility of different parts of the molecule. This can reveal how the molecule might adapt its shape in different environments, such as in a solvent or when interacting with a surface. nih.gov
Reaction Pathway and Transition State Analysis
Understanding how this compound might be formed (e.g., via Fischer esterification) or how it might react (e.g., hydrolysis) requires an analysis of reaction pathways. nih.govacs.org Computational chemistry allows for the mapping of the potential energy surface that connects reactants to products.
This analysis involves:
Locating Transition States (TS): A transition state is the highest energy point along the minimum energy reaction path. Its structure represents the "point of no return" in a chemical reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. researchgate.net DFT is commonly used to calculate these barriers. For example, in the acid-catalyzed hydrolysis of this ester, computations could model the protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent steps to determine the rate-limiting step. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path downhill from the transition state to both the reactants and the products, confirming that the located TS correctly connects the desired species.
Table 2: Hypothetical Reaction Pathway Data for Acid-Catalyzed Hydrolysis (Note: This data is hypothetical and for illustrative purposes only.)
| Step | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Ester + H₃O⁺ | 0.0 |
| TS1 | Protonation of Carbonyl O | +5.2 |
| Intermediate 1 | Protonated Ester | -2.1 |
| TS2 | Nucleophilic attack by H₂O | +15.8 (Rate-Limiting) |
| Intermediate 2 | Tetrahedral Intermediate | +10.5 |
| ... | ... | ... |
| Products | Carboxylic Acid + Alcohol | -4.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with a specific activity or property. slideshare.net While often used for biological activity, QSAR can also predict physical properties like boiling point, solubility, or chromatographic retention times. nih.govnih.gov
For this compound, a QSAR study would involve:
Data Set Compilation: Gathering experimental data for a series of related esters, including the target property to be modeled.
Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each ester in the series. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest. researchgate.net
Validation: Testing the model's predictive power using an external set of molecules not included in the training set.
This approach could be used to predict properties of the target ester without direct measurement, based on models built from known esters. fau.de
Computational Spectroscopic Prediction and Validation
Computational methods can predict various types of spectra, which can be invaluable for interpreting experimental data or identifying a compound.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. The calculated IR spectrum shows the position and intensity of absorption peaks corresponding to different bond vibrations (e.g., C=O stretch, C-O stretch, C-H bend). spectroscopyonline.comyoutube.com These predicted spectra, when properly scaled, often show good agreement with experimental spectra and can help in assigning complex vibrational modes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. acs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used. This allows for the assignment of peaks in an experimental NMR spectrum to specific atoms in the molecule, confirming its structure. acs.org
Derivatives and Analogues of Acetic Acid, Pentyloxy , 2 Butenyl Ester: Synthetic and Mechanistic Insights
Synthesis of Structural Analogues with Modified Alkyl Chains
The general synthesis of the parent compound, 2-butenyl (pentyloxy)acetate, can be envisioned through the esterification of (pentyloxy)acetic acid with 2-buten-1-ol. This straightforward approach allows for the generation of a library of structural analogues by modifying the alkyl chain of the (pentyloxy)acetic acid precursor. The primary method for synthesizing these α-alkoxy acids is the Williamson ether synthesis, where the sodium salt of glycolic acid is reacted with a variety of alkyl halides.
The synthesis of the (pentyloxy)acetic acid precursor can be achieved by reacting sodium glycolate (B3277807) with 1-bromopentane. To create analogues with different alkyl chains, a range of alkyl bromides can be employed, as detailed in the table below. The resulting alkoxyacetic acids can then be esterified with 2-buten-1-ol, typically under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to yield the desired esters.
| Alkyl Bromide | Resulting Alkoxyacetic Acid | Corresponding 2-butenyl ester |
| 1-Bromopropane | (Propyloxy)acetic acid | 2-Butenyl (propyloxy)acetate |
| 1-Bromobutane | (Butyloxy)acetic acid | 2-Butenyl (butyloxy)acetate |
| 1-Bromohexane | (Hexyloxy)acetic acid | 2-Butenyl (hexyloxy)acetate |
| Bromocyclopentane | (Cyclopentyloxy)acetic acid | 2-Butenyl (cyclopentyloxy)acetate |
| Benzyl Bromide | (Benzyloxy)acetic acid | 2-Butenyl (benzyloxy)acetate |
This modular approach enables the systematic variation of the steric and electronic properties of the ether side chain, providing a series of compounds for further study.
Derivatization via Functional Group Interconversions on the Butenyl Moiety
The butenyl group in 2-butenyl (pentyloxy)acetate serves as a versatile handle for a variety of functional group interconversions. The double bond within this moiety is susceptible to several classic organic reactions, allowing for the creation of a diverse set of derivatives.
Epoxidation: The double bond can be readily converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds stereospecifically, with the oxygen atom being delivered to the same face of the double bond. The resulting epoxide is a valuable intermediate for further transformations, such as ring-opening reactions with various nucleophiles.
Dihydroxylation: The butenyl group can be dihydroxylated to form the corresponding diol. This can be achieved using osmium tetroxide (OsO₄) in a syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis to yield an anti-diol.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas will yield butyl (pentyloxy)acetate. This removes the unsaturation, leading to a more flexible and conformationally distinct molecule.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a dihalo derivative. This reaction proceeds through a halonium ion intermediate and typically results in anti-addition of the two halogen atoms.
| Reaction | Reagents | Product |
| Epoxidation | m-CPBA | 2,3-Epoxybutyl (pentyloxy)acetate |
| Syn-Dihydroxylation | OsO₄, NMO | 2,3-Dihydroxybutyl (pentyloxy)acetate |
| Hydrogenation | H₂, Pd/C | Butyl (pentyloxy)acetate |
| Bromination | Br₂ | 2,3-Dibromobutyl (pentyloxy)acetate |
Preparation of Chiral Derivatives
The introduction of chirality into the structure of 2-butenyl (pentyloxy)acetate can be achieved through several synthetic strategies, leading to enantiomerically enriched or pure compounds.
One approach involves the use of a chiral starting material. For instance, the esterification reaction can be carried out using an enantiomerically pure form of 2-buten-1-ol. Commercially available chiral catalysts can be used to resolve racemic 2-buten-1-ol or to synthesize one enantiomer selectively.
Alternatively, asymmetric reactions can be performed on the butenyl moiety. For example, the Sharpless asymmetric epoxidation can be employed to introduce a chiral epoxide. This method utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide. By selecting either (+)-DET or (-)-DET, it is possible to selectively form one of the two possible enantiomers of the epoxide. Similarly, the Sharpless asymmetric dihydroxylation, using a chiral ligand in conjunction with osmium tetroxide, can be used to synthesize chiral diols.
A third strategy involves the use of a chiral auxiliary. The (pentyloxy)acetic acid could be reacted with a chiral alcohol to form a diastereomeric mixture of esters. These diastereomers can then be separated by chromatography, followed by the cleavage of the chiral auxiliary to yield the enantiomerically pure (pentyloxy)acetic acid, which can then be esterified with 2-buten-1-ol.
Exploration of Bioisosteric Analogues
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of modulating the biological activity of a compound. In the context of 2-butenyl (pentyloxy)acetate, both the ester and ether functionalities are prime candidates for bioisosteric replacement. The focus here is on the synthetic routes to these analogues and the resulting structural impact.
Ester Bioisosteres: The ester group can be replaced with a variety of other functional groups. For example, an amide analogue can be synthesized by reacting (pentyloxy)acetic acid with 2-buten-1-amine. The synthesis of the amine would first be required, potentially from 2-buten-1-ol via an azide (B81097) or nitrile intermediate. Other ester bioisosteres include ketones, which could be prepared through the reaction of an organometallic reagent derived from 2-butene (B3427860) with a (pentyloxy)acetyl halide.
Ether Bioisosteres: The ether oxygen can be replaced with other heteroatoms or groups. For instance, a thioether (sulfide) analogue could be prepared by reacting a thiolate with an appropriate alkyl halide. The resulting sulfide (B99878) could then be oxidized to a sulfoxide (B87167) or a sulfone, introducing different electronic and steric properties. The synthesis of the thioether precursor, (pentylthio)acetic acid, would involve the reaction of sodium thioglycolate with 1-bromopentane.
| Original Functional Group | Bioisosteric Replacement | Synthetic Precursors |
| Ester | Amide | (Pentyloxy)acetic acid and 2-buten-1-amine |
| Ester | Ketone | (Pentyloxy)acetyl chloride and a 2-butenyl organometallic reagent |
| Ether | Thioether (Sulfide) | (Pentylthio)acetic acid and 2-buten-1-ol |
| Ether | Sulfoxide | Oxidation of the corresponding thioether |
Applications of Acetic Acid, Pentyloxy , 2 Butenyl Ester As a Synthetic Building Block
Ligand and Catalyst Design:There is no evidence of this compound's scaffold being incorporated into the design of ligands or catalysts for chemical reactions.
Without primary research data, any discussion on these topics would be purely speculative and would not meet the required standards of a professional and authoritative article. The compound remains uncharacterized in the public scientific domain regarding these specific advanced applications.
Future Directions and Emerging Research Avenues for Acetic Acid, Pentyloxy , 2 Butenyl Ester
Integration with Artificial Intelligence and Machine Learning in Synthesis Design
No research is available on the application of AI and machine learning for the synthesis design of Acetic acid, (pentyloxy)-, 2-butenyl ester.
Development of Sustainable and Environmentally Benign Synthetic Routes
There are no published sustainable or green synthetic routes specifically for this compound.
Exploration of Novel Catalytic Systems
Specific novel catalytic systems for the synthesis of this compound have not been reported in the scientific literature.
Advanced in-situ Spectroscopic Monitoring of Reactions
There is no information on the use of advanced in-situ spectroscopic monitoring for reactions involving this compound.
New Computational Models for Predicting Reactivity and Selectivity
No computational models for predicting the reactivity and selectivity of this compound have been described in available research.
Q & A
Q. What are the established synthetic routes for preparing Acetic acid, (pentyloxy)-, 2-butenyl ester?
Answer: The ester can be synthesized via acid-catalyzed esterification between 2-(pentyloxy)acetic acid and 2-butenol. A common protocol involves:
- Reagents: Equimolar amounts of 2-(pentyloxy)acetic acid (CAS 5416-03-5, ) and 2-butenol, with concentrated sulfuric acid as a catalyst.
- Conditions: Reflux at 110–120°C for 4–6 hours under anhydrous conditions.
- Purification: Distillation under reduced pressure (boiling point ~150–160°C, estimated from analogous esters in ) and confirmation via IR spectroscopy (C=O stretch at ~1740–1750 cm⁻¹, C-O stretches at 1200–1250 cm⁻¹, as in ).
- Yield Optimization: Excess alcohol or acid (depending on cost/availability) and molecular sieves to remove water improve equilibrium displacement .
Q. How can researchers characterize the purity and structure of this ester?
Answer:
- Chromatography: Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) identifies impurities (e.g., unreacted alcohol or acid; ).
- Spectroscopy:
- IR: Confirms ester functional groups (C=O at ~1740 cm⁻¹, C-O at ~1240 cm⁻¹).
- NMR: ¹H NMR should show signals for the pentyloxy group (δ 0.8–1.5 ppm, multiplet), 2-butenyl protons (δ 4.8–5.8 ppm, allylic protons), and acetate methyl (δ 2.0–2.1 ppm). ¹³C NMR resolves carbonyl (δ ~170 ppm) and alkene carbons (δ ~120–130 ppm; ).
- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points (if solid) or phase transitions ().
Advanced Research Questions
Q. How do reaction conditions influence the ester’s stereochemical outcomes during synthesis?
Answer:
- Transesterification Risks: If 2-butenol is used in its cis/trans isomeric forms, the reaction may retain configuration depending on acid strength. Strong acids (e.g., H₂SO₄) can promote isomerization via carbocation intermediates.
- Control Methods: Use mild Lewis acids (e.g., ZnCl₂) or low temperatures to minimize rearrangement. Monitor via polarimetry or NMR coupling constants (e.g., trans-2-butenyl protons show J = 15–18 Hz, while cis isomers exhibit J = 10–12 Hz; ).
- Hammett Principle: Electron-withdrawing groups (e.g., nitro) on the acid increase reactivity (), but steric hindrance from the pentyloxy chain may slow kinetics.
Q. How can researchers resolve contradictions in thermodynamic data (e.g., boiling points) across studies?
Answer: Discrepancies in properties like boiling points (e.g., ±5°C in vs. 4) arise from:
- Measurement Techniques: Static vs. dynamic boiling point methods (e.g., Ebulliometry vs. distillation).
- Sample Purity: Impurities (e.g., residual solvents) lower observed boiling points. Validate via GC or Karl Fischer titration for water content.
- Reference Standards: Cross-check with NIST-recommended values () and use internally calibrated instruments.
Q. What mechanisms govern the ester’s stability under varying pH and temperature conditions?
Answer:
Q. What advanced analytical methods are suitable for studying its reaction pathways in complex matrices?
Answer:
- Isotopic Labeling: Use deuterated 2-butenol (e.g., CH₂=CD-CH₂-OH) to track hydrogen migration during esterification via ²H NMR ().
- Computational Modeling: Density functional theory (DFT) predicts transition states and activation energies for hydrolysis or transesterification.
- Mass Spectrometry Imaging (MSI): Maps spatial distribution in biological or environmental samples ().
Q. How does the pentyloxy substituent affect the ester’s reactivity compared to simpler acetates?
Answer:
- Steric Effects: The pentyloxy group increases steric bulk, reducing nucleophilic attack rates (e.g., slower hydrolysis vs. methyl acetate).
- Electronic Effects: The ether oxygen donates electrons via resonance, slightly destabilizing the carbonyl electrophilicity ().
- Comparative Studies: Benchmark against analogs (e.g., methyl or ethyl esters) using kinetic assays ().
Data Contradiction Analysis Example
Conflict: Conflicting reports on the ester’s critical temperature (Tc).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
